N-methyl-3-(3-pyridinylmethoxy)benzenamine
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Overview
Description
N-methyl-3-[(pyridin-3-yl)methoxy]aniline is an organic compound that belongs to the class of aniline derivatives It features a pyridine ring attached to a methoxy group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(pyridin-3-yl)methoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-hydroxypyridine and N-methylaniline.
Methoxylation: The hydroxyl group of 3-hydroxypyridine is converted to a methoxy group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for N-methyl-3-[(pyridin-3-yl)methoxy]aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[(pyridin-3-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Substituted aniline derivatives with different functional groups.
Scientific Research Applications
N-methyl-3-[(pyridin-3-yl)methoxy]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antidepressants and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and bioactive molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-methyl-3-[(pyridin-3-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-[(pyridin-2-yl)methoxy]aniline: Similar structure but with the pyridine ring attached at the 2-position.
N-methyl-3-[(pyridin-4-yl)methoxy]aniline: Similar structure but with the pyridine ring attached at the 4-position.
N-methyl-3-[(quinolin-3-yl)methoxy]aniline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
N-methyl-3-[(pyridin-3-yl)methoxy]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C13H14N2O |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
N-methyl-3-(pyridin-3-ylmethoxy)aniline |
InChI |
InChI=1S/C13H14N2O/c1-14-12-5-2-6-13(8-12)16-10-11-4-3-7-15-9-11/h2-9,14H,10H2,1H3 |
InChI Key |
VAZJXVROYDZKER-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)OCC2=CN=CC=C2 |
Origin of Product |
United States |
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